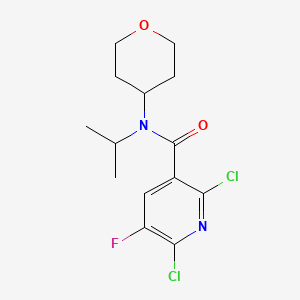

2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a small molecule drug that has been designed to target the T790M mutation, which is the most common resistance mechanism in patients with non-small cell lung cancer (NSCLC).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in the field of organic and medicinal chemistry often focuses on the synthesis and characterization of novel compounds. For example, studies might explore water-mediated synthesis techniques or investigate the properties of related pyridine derivatives through experimental and computational methods to understand their structure-activity relationships. These efforts lay the groundwork for discovering new applications, such as potential kinase inhibitors or antibacterial agents (Jayarajan et al., 2019), (Egawa et al., 1984).

Potential Applications in Drug Discovery

Compounds with unique structures, such as 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide, could be investigated for their potential applications in drug discovery. This includes exploring their role as inhibitors or activators of specific biological targets, their efficacy as anticancer agents, or their utility in combating bacterial infections. For instance, research might delve into how these compounds interact with proteins or DNA at the molecular level, using techniques like molecular docking studies to predict their effectiveness in treating diseases (Schroeder et al., 2009).

Advanced Material Science Applications

Beyond pharmaceuticals, compounds like "2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide" may find applications in material science, such as the development of new polymers or as components in organic electronic devices. Their unique chemical properties could be harnessed to create materials with specific characteristics, including high thermal stability, electrical conductivity, or fluorescence for imaging applications (Yang et al., 1999).

Eigenschaften

IUPAC Name |

2,6-dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2FN2O2/c1-8(2)19(9-3-5-21-6-4-9)14(20)10-7-11(17)13(16)18-12(10)15/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMNSLHKGBQPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCOCC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2564801.png)

![5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide](/img/structure/B2564807.png)

![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)

![1-(2-(benzyl(methyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2564816.png)

![N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564817.png)

![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2564820.png)

![5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564822.png)